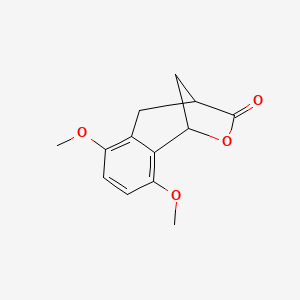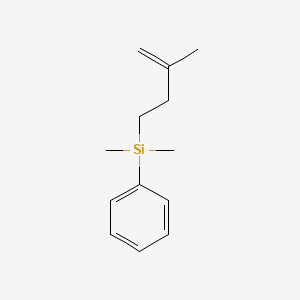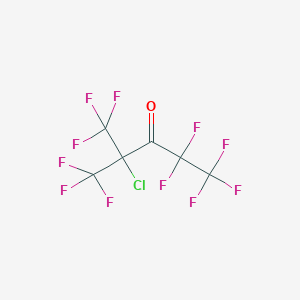
2-Chloro-1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pentan-3-one is a halogenated organic compound with the molecular formula C6ClF11O It is characterized by the presence of multiple fluorine atoms, a chlorine atom, and a trifluoromethyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pentan-3-one typically involves the introduction of fluorine and chlorine atoms into an organic framework. One common method involves the reaction of a suitable precursor with chlorine and fluorine sources under controlled conditions. For example, the reaction of a pentanone derivative with chlorine gas and a fluorinating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are typically carried out in specialized reactors designed to handle the highly reactive and corrosive nature of chlorine and fluorine gases. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pentan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group in the pentanone backbone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: KMnO4 in acidic or basic medium.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pentan-3-one has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pentan-3-one involves its interaction with molecular targets through its highly electronegative fluorine atoms and reactive chlorine atom. These interactions can lead to the formation of strong bonds with nucleophilic sites on enzymes, proteins, or other biomolecules, potentially altering their function. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one: Similar in structure but lacks the chlorine atom.
2-Chloro-1,1,1-trimethoxyethane: Contains a chlorine atom but has methoxy groups instead of fluorine atoms.
2-Pentanone, 5-chloro-: Similar backbone but fewer fluorine atoms .
Uniqueness
2-Chloro-1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pentan-3-one is unique due to its high fluorine content and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable in various applications.
Properties
CAS No. |
83714-48-1 |
|---|---|
Molecular Formula |
C6ClF11O |
Molecular Weight |
332.50 g/mol |
IUPAC Name |
2-chloro-1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pentan-3-one |
InChI |
InChI=1S/C6ClF11O/c7-2(4(10,11)12,5(13,14)15)1(19)3(8,9)6(16,17)18 |
InChI Key |
AGIDPKBYYVHLOG-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)Cl)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


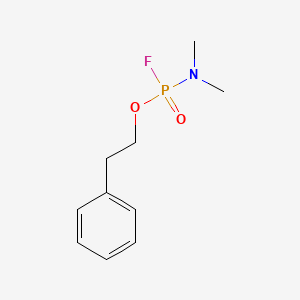
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
![5'-Deoxy-5'-[di(prop-2-en-1-yl)amino]adenosine](/img/structure/B14408874.png)
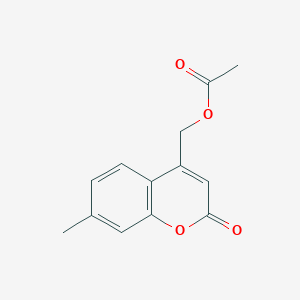
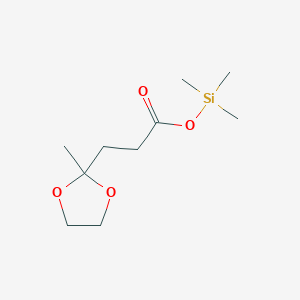
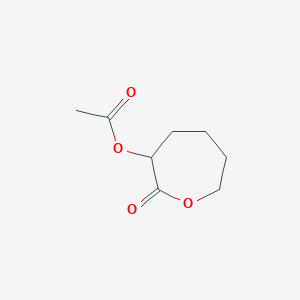
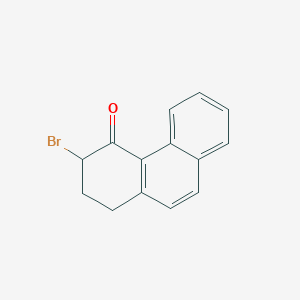
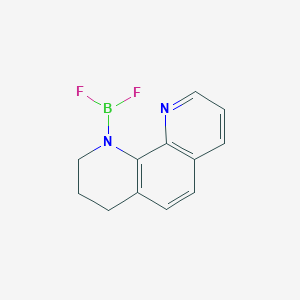
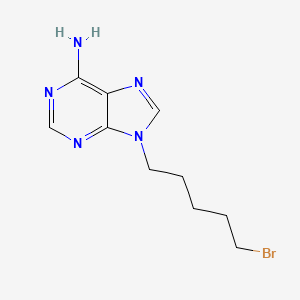

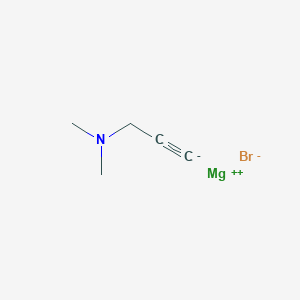
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
